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For researchers, scientists, and drug development professionals, understanding the nuanced

roles of auxiliary subunits in ion channel function is paramount. This guide provides an

objective comparison of Dipeptidyl Peptidase-like Protein 10 (DPP10) and Dipeptidyl

Peptidase-like Protein 6 (DPP6), two key modulators of Kv4 voltage-gated potassium channels.

We present a synthesis of experimental data to delineate their functional similarities and

differences, offering insights into their distinct contributions to neuronal excitability.

DPP10 and DPP6 are type II transmembrane proteins that, despite their homology to the

dipeptidyl peptidase family, lack enzymatic activity.[1][2] Their primary recognized function is

the modulation of Kv4 channels, which are crucial for generating the transient A-type potassium

current (IA) in neurons.[3][4] This current plays a vital role in regulating action potential firing

frequency and dendritic signal integration. Both DPP10 and DPP6 associate with Kv4 α-

subunits to form ternary macromolecular complexes, significantly altering channel trafficking

and gating properties.[2][5]

Functional Similarities
Both DPP10 and DPP6 act as potent modulators of Kv4 channel function, leading to several

shared effects that reconstitute the properties of native neuronal A-type currents.[6][7]

Enhanced Trafficking and Surface Expression: A primary function of both DPP10 and DPP6

is to promote the forward trafficking of Kv4 channels from the endoplasmic reticulum to the

plasma membrane.[4][8] Co-expression of either subunit with Kv4.2 in heterologous systems

leads to a significant increase in the density of functional channels at the cell surface.[4][5]
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Studies have shown that in the absence of these auxiliary subunits, Kv4.2 proteins are

largely retained in the perinuclear region.[4]

Accelerated Gating Kinetics: Both DPP10 and DPP6 dramatically accelerate the activation

and inactivation kinetics of Kv4 channels.[4][5] This results in a faster time-to-peak of the

potassium current.[4]

Hyperpolarizing Shift in Voltage-Dependence of Activation: The co-expression of either

DPP10 or DPP6 with Kv4 channels induces a significant negative (hyperpolarizing) shift in

the voltage-dependence of activation.[4][5] This means that the channels are more likely to

open at more negative membrane potentials, thereby influencing the threshold for action

potential generation.

Accelerated Recovery from Inactivation: A hallmark of native A-type currents is their rapid

recovery from inactivation. Both DPP10 and DPP6 confer this property upon Kv4 channels,

significantly reducing the time required for the channels to become available for activation

again after being inactivated.[5][9]

Functional Differences
Despite their many similarities, DPP10 and DPP6 exhibit distinct quantitative effects on Kv4

channel gating, suggesting specialized roles in fine-tuning neuronal excitability.

Magnitude of Current Increase: While both subunits increase Kv4.2 current magnitude,

studies in Xenopus oocytes have shown that DPP6-S can increase current magnitude

approximately 13-25 times, which is significantly more than the increase observed with

DPP10.[5]

Modulation of Inactivation Kinetics: A key difference lies in their differential effects on the time

course of inactivation. The cytoplasmic N-terminus of both proteins is crucial for this

modulation.[4] Chimeric studies, where the N-termini of DPP6 and DPP10 were swapped,

demonstrated that these domains are sufficient to confer their respective inactivation

kinetics.[4] Splice variants of both DPP10 and DPP6 also contribute to diverse inactivation

properties. For instance, the DPP10a splice variant produces uniquely fast inactivation

kinetics that accelerates with increasing depolarization, a feature also observed with the

DPP6a isoform.[6]

Validation & Comparative (Gene DPP10)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4566244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3674967/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recovery from Inactivation: While both accelerate recovery from inactivation, the rate of

acceleration can differ. For example, in one study, the time constant for recovery from

inactivation of Kv4.2 at -100 mV was 200 ms for the channel alone, which was reduced to 78

ms with DPP10 co-expression.[5] In another study, DPP6a was found to induce a faster

recovery from inactivation than DPP10a.

Kv4-Independent Functions: Evidence suggests that both DPP6 and DPP10 can traffic to the

cell membrane independently of Kv4 channels.[4] Furthermore, DPP6 has been implicated in

roles beyond Kv4 modulation, including the regulation of synaptic development and function.

[4] While less is known about the Kv4-independent functions of DPP10, their differential

expression patterns in the brain suggest distinct roles in neural circuit function.[2]

Quantitative Comparison of DPP10 and DPP6
Effects on Kv4.2 Properties
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Feature Kv4.2 Alone Kv4.2 + DPP10 Kv4.2 + DPP6 Citation(s)

Current Increase

(fold)
1 ~4-6 ~13-25 [5]

Voltage of Half-

Maximal

Activation (V0.5)

-

~19 mV

hyperpolarizing

shift

~28 mV

hyperpolarizing

shift

[4][5]

Voltage of Half-

Maximal Steady-

State Inactivation

(V0.5)

-

~7 mV

hyperpolarizing

shift

- [5]

Time Constant of

Recovery from

Inactivation (τrec

at -100 mV)

~200 ms ~78 ms
Dramatically

increased rate
[4][5]

Time to Peak

Current
- Decreased Decreased [4]

Rate of

Macroscopic

Inactivation

- Accelerated Accelerated [4]

Signaling Pathways and Experimental Workflows
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Functional Modulation of Kv4 Channels by DPP10 and DPP6

Endoplasmic Reticulum

Plasma Membrane

Kv4 α-subunit

Functional Kv4 Channel Complex

Trafficking

A-type K+ Current (IA)

Generates

DPP10

Association

Modulates Gating:
- Accelerates activation/inactivation
- Hyperpolarizing shift in V0.5 act

- Accelerates recovery

DPP6

Association

Modulates Gating:
- Accelerates activation/inactivation

- Larger hyperpolarizing shift in V0.5 act
- Accelerates recovery
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Experimental Workflow for Studying DPP10/DPP6 Modulation of Kv4 Channels

Experimental Assays

Start

Co-transfect cells (e.g., HEK293, Xenopus oocytes)
 with Kv4 and DPP10/DPP6 constructs

Incubate for protein expression (24-48h)

Co-immunoprecipitation Cell Surface Biotinylation Two-Electrode Voltage Clamp / Patch Clamp

Data Analysis

Assess protein-protein interaction Quantify surface expression Characterize electrophysiological properties

Determine functional similarities and differences
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative (Gene DPP10)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16738002/
https://pubmed.ncbi.nlm.nih.gov/16738002/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/neuro.02.008.2008/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/neuro.02.008.2008/full
https://www.researchgate.net/figure/DPP10a-and-DPP6a-Introduce-a-Similar-Rapid-Phase-of-Inactivation-in-Kv42-KChIP3a-Channels_fig2_38078376
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3674967/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3674967/
https://www.researchgate.net/figure/Biophysical-Properties-of-Kv4-Channel-Complexes-with-Various-DPP6-Variants_fig1_225276653
https://pubmed.ncbi.nlm.nih.gov/15671030/
https://pubmed.ncbi.nlm.nih.gov/15671030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4566244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4566244/
https://www.benchchem.com/product/b15610533#dpp10-vs-dpp6-functional-similarities-and-differences
https://www.benchchem.com/product/b15610533#dpp10-vs-dpp6-functional-similarities-and-differences
https://www.benchchem.com/product/b15610533#dpp10-vs-dpp6-functional-similarities-and-differences
https://www.benchchem.com/product/b15610533#dpp10-vs-dpp6-functional-similarities-and-differences
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15610533?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative (Gene DPP10)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

